molecular formula C6H4F2 B591093 1,3-Difluorobenzene-d4 CAS No. 1173022-08-6

1,3-Difluorobenzene-d4

Cat. No.: B591093
CAS No.: 1173022-08-6
M. Wt: 118.119
InChI Key: UEMGWPRHOOEKTA-RHQRLBAQSA-N
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Description

1,3-Difluorobenzene-d4 is a deuterated derivative of 1,3-difluorobenzene, where four hydrogen atoms are replaced by deuterium. This compound is represented by the molecular formula C6D4F2 and has a molecular weight of 118.12 g/mol . It is commonly used in various scientific research applications due to its unique properties.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1,3-difluorobenzene-d4 involves its participation in various chemical reactions due to the presence of fluorine atoms, which are highly electronegative. This electronegativity influences the reactivity of the compound, making it a valuable intermediate in organic synthesis. The deuterium atoms provide stability and allow for detailed studies using nuclear magnetic resonance (NMR) spectroscopy .

Comparison with Similar Compounds

1,3-Difluorobenzene-d4 can be compared with other fluorobenzenes such as:

This compound stands out due to its deuterium labeling, which provides unique advantages in research applications, particularly in NMR studies.

Properties

IUPAC Name

1,2,3,5-tetradeuterio-4,6-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2/c7-5-2-1-3-6(8)4-5/h1-4H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMGWPRHOOEKTA-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])F)[2H])F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745734
Record name 1,3-Difluoro(~2~H_4_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173022-08-6
Record name 1,3-Difluoro(~2~H_4_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173022-08-6
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